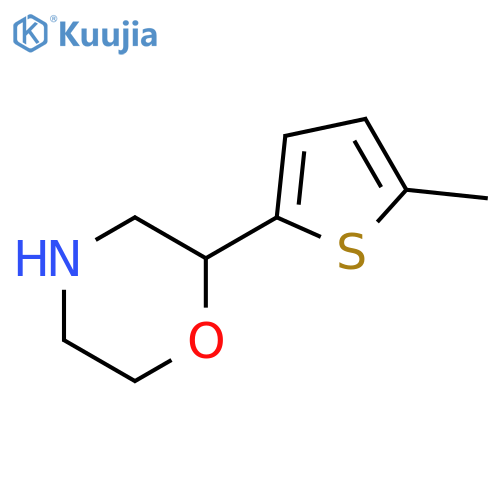Cas no 1097820-93-3 (2-(5-methylthiophen-2-yl)morpholine)
2-(5-メチルチオフェン-2-イル)モルホリンは、チオフェン環とモルホリン環を有する有機化合物です。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待されています。特に、5位のメチル基とチオフェン環の組み合わせにより、電子密度の調整が可能で、反応性や溶解性の最適化に優れています。モルホリン環の存在により、分子の剛性が向上し、標的タンパク質との相互作用を強化する可能性があります。また、高い化学的安定性を示し、多段階合成プロセスへの適応性が確認されています。

1097820-93-3 structure
商品名:2-(5-methylthiophen-2-yl)morpholine
2-(5-methylthiophen-2-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(5-methylthiophen-2-yl)morpholine
- 2-(5-METHYL-2-THIENYL)MORPHOLINE
-
- インチ: 1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3
- InChIKey: IIMNEHHBSPHEGX-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(C2SC(C)=CC=2)C1
2-(5-methylthiophen-2-yl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1725629-2.5g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-1725629-0.25g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Chemenu | CM485771-250mg |
2-(5-Methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 250mg |
$483 | 2023-02-03 | |
| Enamine | EN300-1725629-5g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 5g |
$2816.0 | 2023-09-20 | |
| Enamine | EN300-1725629-10g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 10g |
$4176.0 | 2023-09-20 | |
| Enamine | EN300-1725629-1g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 1g |
$971.0 | 2023-09-20 | |
| Aaron | AR01DXZZ-100mg |
2-(5-METHYL-2-THIENYL)MORPHOLINE |
1097820-93-3 | 95% | 100mg |
$489.00 | 2025-02-10 | |
| Aaron | AR01DXZZ-1g |
2-(5-METHYL-2-THIENYL)MORPHOLINE |
1097820-93-3 | 95% | 1g |
$1361.00 | 2025-02-10 | |
| Aaron | AR01DXZZ-250mg |
2-(5-METHYL-2-THIENYL)MORPHOLINE |
1097820-93-3 | 95% | 250mg |
$687.00 | 2025-02-10 | |
| A2B Chem LLC | AX29107-250mg |
2-(5-Methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 250mg |
$542.00 | 2024-04-20 |
2-(5-methylthiophen-2-yl)morpholine 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
1097820-93-3 (2-(5-methylthiophen-2-yl)morpholine) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
